Acetic acid, (9H-carbazol-2-yloxy)-

Medicinal Chemistry Gamma-Secretase Modulation Alzheimer's Disease

Researchers seeking to develop novel γ-secretase modulators require the free N-H carbazole scaffold, which is absent in N-substituted analogs. This compound is the exact, validated parent scaffold (CAS 300345-74-8) for N-sulfonylation/alkylation, enabling potent Aβ42-lowering derivatives. - Serves as the essential precursor for GSM SAR studies; N-substitution converts the inactive scaffold to low-μM Aβ42 modulators. - Enables synthesis of carbazole-functionalized metallophthalocyanines for supercapacitors (590.4 F g⁻¹) and photocatalysts (singlet oxygen ΦΔ up to 0.83). - Differentiated from carprofen and carbazole-9-acetic acid by its 2-oxy ether linkage and free N-H derivatization site.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 300345-74-8
Cat. No. B14236447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (9H-carbazol-2-yloxy)-
CAS300345-74-8
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OCC(=O)O
InChIInChI=1S/C14H11NO3/c16-14(17)8-18-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17)
InChIKeyDBTXBCCOKOKVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(9H-Carbazol-2-yloxy)acetic Acid (CAS 300345-74-8): Core Scaffold Identity and Procurement Context


2-(9H-Carbazol-2-yloxy)acetic acid (CAS 300345-74-8, molecular formula C₁₄H₁₁NO₃, MW 241.24 g/mol) is a carbazole derivative featuring an acetic acid moiety linked via an ether bridge at the 2-position of the tricyclic carbazole ring system . This compound serves as the parent, unsubstituted scaffold for a well-defined series of N-substituted carbazolyloxyacetic acids investigated as γ-secretase modulators (GSMs) for Alzheimer's disease research [1], and as a critical building block for synthesizing carbazole-functionalized metallophthalocyanines used in energy storage and photocatalytic applications [2]. Its procurement value is predicated on its unique positional isomerism (2-oxy vs. 9-acetic acid linkage) and the free N–H site, which enables downstream derivatization that is structurally impossible with N-substituted carbazole acetic acid analogs.

Why Carbazole Acetic Acid Isomers and N-Substituted Analogs Cannot Replace 2-(9H-Carbazol-2-yloxy)acetic Acid in Research Procurement


Generic substitution among carbazole acetic acid derivatives is not scientifically valid due to fundamentally different regiochemistry and functional group architecture. The target compound places the acetic acid moiety at the 2-position via an ether (–O–CH₂–COOH) linkage, whereas the common isomer carbazole-9-acetic acid (CAS 524-80-1) attaches acetic acid directly to the nitrogen atom (N–CH₂–COOH), resulting in distinct electronic properties, reactivity, and biological target engagement [1]. Furthermore, carprofen (6-chloro-α-methyl-9H-carbazole-2-acetic acid) is a marketed NSAID with COX-2 inhibition and an α-methyl substituent on the acetic acid side chain, which imparts steric and pharmacological properties absent in the target scaffold [2]. Critically, the free N–H position of the target compound is the essential derivatization site for generating potent γ-secretase modulators; N-substitution transforms the inactive parent scaffold into low-micromolar GSM compounds, a synthetic pathway unavailable to N-alkylated isomers [3].

2-(9H-Carbazol-2-yloxy)acetic Acid: Quantitative Differentiation Evidence Against Structural Analogs


Positional Isomer Differentiation: 2-Oxyacetic Acid vs. 9-Acetic Acid Linkage on Carbazole

The target compound bears the carboxylic acid functionality at the 2-position through an ether oxygen spacer (–O–CH₂–COOH, MW 241.24, PSA 62.32 Ų), whereas carbazole-9-acetic acid (CAS 524-80-1) attaches the acetic acid moiety directly to the carbazole nitrogen (N–CH₂–COOH, MW 225.25, PSA 42.23 Ų). This structural difference is pharmacologically decisive: the ether oxygen at position 2, combined with the free N–H, is the pharmacophoric core required for γ-secretase modulation. Narlawar et al. (2007) demonstrated that only 2-carbazolyloxyacetic acids with appropriate N-substitution achieve γ-secretase modulatory activity; the 9-acetic acid isomer lacks this oxy-linker and cannot engage the same binding interactions [1]. The polarity difference (PSA 62.32 vs. 42.23 Ų) also affects solubility and permeability properties relevant to both biological assay design and materials applications.

Medicinal Chemistry Gamma-Secretase Modulation Alzheimer's Disease Scaffold Design

Precursor Enablement: N-Substitution Converts the Parent Scaffold into Potent γ-Secretase Modulators

The target compound (CAS 300345-74-8) is the unsubstituted parent scaffold of a series where N-sulfonylation or N-alkylation with lipophilic substituents transforms it from an inactive or weakly active compound into potent γ-secretase modulators. Narlawar et al. (2007) reported that N-substituted derivatives (e.g., compounds 7d and 8c) selectively reduced Aβ42 and increased the less aggregatory Aβ38 fragment, with the most active compounds displaying activity in the low micromolar range on APP-overexpressing cell lines [1]. BindingDB data for a representative N-decyl derivative (CHEMBL247693) show an IC₅₀ of 11,000 nM (11 μM) for Aβ42 reduction in human H4 cells expressing APP695 [2]. The parent scaffold itself, without N-substitution, lacks this potent modulatory activity—the free N–H is the essential chemical handle that enables derivatization. This establishes the target compound as an indispensable synthetic intermediate rather than a final active molecule, differentiating it from pre-substituted commercial analogs that foreclose further chemical optimization.

Alzheimer's Disease Gamma-Secretase Modulation SAR Drug Discovery

Absence of COX-2 Pharmacophore: Differentiation from Carprofen as a Cleaner Scaffold for Non-NSAID Applications

Carprofen (6-chloro-α-methyl-9H-carbazole-2-acetic acid, CAS 53716-49-7), a structural analog also based on a carbazole-2-acetic acid core, is a clinically used NSAID with established COX-2 inhibitory activity [1]. Carprofen features three structural modifications relative to the target compound: (i) a chlorine atom at position 6, (ii) an α-methyl group on the acetic acid side chain (making it a propionic acid), and (iii) a direct C–C bond at position 2 rather than an ether linkage. These features confer COX-2 inhibition, which is undesirable in the context of Alzheimer's γ-secretase modulation due to gastrointestinal toxicity concerns [2]. The target compound (CAS 300345-74-8) lacks both the 6-chloro substituent and the α-methyl group, and its ether-linked acetic acid moiety constitutes a fundamentally different pharmacophore. Narlawar et al. (2006) explicitly showed that while the carprofen scaffold can be converted into GSMs, it requires N-substitution and retains the COX-2 pharmacophore liability [1]. The target scaffold offers a cleaner starting point for GSM development devoid of pre-existing COX-2 activity.

Scaffold Selectivity COX-2 Inhibition NSAID Off-Target Activity

Materials Science: Carbazol-2-yloxy as a Versatile Substituent for Metallophthalocyanine Functional Materials

The carbazol-2-yloxy motif of the target compound enables the synthesis of functional metallophthalocyanines with applications in energy storage. Farajzadeh Öztürk et al. (2026) demonstrated that iron(III) phthalocyanines bearing four or eight 9H-carbazol-2-yloxy groups, when composited with reduced graphene oxide (rGO) on nickel foam electrodes, achieved a specific capacitance of 590.4 F g⁻¹ at 0.5 A g⁻¹ with 85.2% capacitance retention after 5000 charge-discharge cycles [1]. In a comparative study, electrodes modified with lone iron(III) phthalocyanine (without rGO) achieved only 270.2 F g⁻¹, representing a 2.2-fold enhancement with the carbazole-rGO composite. Parallel work on cobalt(II) phthalocyanines bearing 9H-carbazol-2-yloxy groups confirmed consistent supercapacitive performance across different metal centers [2]. The carbazole moiety facilitates electropolymerization and charge transport, properties not achievable with simple phenoxy or alkoxy substituents commonly used as alternative phthalocyanine modifiers.

Supercapacitors Phthalocyanines Energy Storage Electropolymerization

DNA Strand Scission Activity of Derived Carbazolyloxyacetohydroxamic Acid: Specificity Relative to Simpler Hydroxamic Acids

Carbazolyloxyacetohydroxamic acid (compound 1), synthesized from the target compound, was evaluated alongside three comparator hydroxamic acids for Cu(II)-mediated DNA strand scission activity under aerobic conditions [1]. The activity ranking was: acetohydroxamic acid (4) > benzohydroxamic acid (3) > 9,9′-decamethylene-bis-carbazolyloxyacetohydroxamic acid (2) > carbazolyloxyacetohydroxamic acid (1). The monomeric carbazole-derived hydroxamic acid (1) showed the lowest activity among the four compounds tested, indicating that the bulky carbazole moiety attenuates DNA cleavage efficiency relative to the simpler hydroxamic acids. The inhibition experiments revealed that hydrogen peroxide and superoxide participated in the DNA cleavage mechanism, but hydroxyl radical and singlet oxygen did not [1]. This specific mechanistic profile differentiated the carbazole-derived compound from other DNA-cleaving agents.

Chemical Biology DNA Damage Hydroxamic Acids Copper-Mediated Cleavage

Photocatalytic Performance: Non-Peripheral vs. Peripheral Carbazol-2-yloxy Substitution on Zinc Phthalocyanines

In zinc phthalocyanine complexes, the position of carbazol-2-yloxy substitution (non-peripheral vs. peripheral) significantly affects photocatalytic performance. A comparative study showed that non-peripherally substituted 3-TCbZnPc (1,(4)-tetra(carbazol-2-yloxy)phthalocyaninatozinc(II)) exhibited better photocatalytic activity for methyl orange degradation than its peripherally substituted counterpart 4-TCbZnPc (2,(3)-tetra(carbazol-2-yloxy)phthalocyaninatozinc(II)) [1]. Conjugation with silver nanoparticles further enhanced singlet oxygen quantum yields, and the modified electrospun polystyrene fibers achieved singlet oxygen quantum yields of 0.25 (complex 4) and 0.20 (complex 4-ZnOMPs) in aqueous media [2]. The parent carbazole-free zinc phthalocyanine typically shows lower singlet oxygen quantum yields (approximately 0.56 in DMF for unsubstituted ZnPc), though direct head-to-head data under identical conditions is not available from these studies. The carbazole functionalization provides both the photocatalytic chromophore extension and the chemical handle for nanoparticle conjugation.

Photocatalysis Singlet Oxygen Phthalocyanine Pollutant Degradation

Optimal Research and Industrial Application Scenarios for 2-(9H-Carbazol-2-yloxy)acetic Acid (CAS 300345-74-8)


Medicinal Chemistry: Synthesis of N-Substituted γ-Secretase Modulators for Alzheimer's Disease

This compound is the established parent scaffold for generating γ-secretase modulators via N-sulfonylation or N-alkylation. Narlawar et al. (2007) demonstrated that introducing lipophilic N-substituents converts the scaffold into compounds that selectively reduce Aβ42 while increasing Aβ38 in the low micromolar range [1]. The free N–H site is the essential derivatization handle; pre-substituted analogs cannot enter this SAR pathway. The scaffold also lacks the COX-2 inhibitory activity inherent to carprofen-based GSMs, offering a cleaner pharmacological starting point as documented by Zall et al. (2011) [2].

Materials Chemistry: Precursor for Carbazole-Functionalized Metallophthalocyanines in Energy Storage

The carbazol-2-yloxy group is directly incorporated into iron(III) and cobalt(II) phthalocyanines for supercapacitor electrode fabrication. Farajzadeh Öztürk et al. (2026) achieved 590.4 F g⁻¹ specific capacitance with 85.2% cycling stability retention using FePc-carbazole/rGO composites on nickel foam [3]. The electropolymerizable carbazole moiety enables one-step electrodeposition of active layers, a processing advantage over non-electropolymerizable aryloxy substituents. This application scenario is exclusively accessible using the 2-oxy carbazole isomer.

Photocatalyst Development: Zinc Phthalocyanine-Silver Nanoparticle Conjugates for Organic Pollutant Degradation

The carbazol-2-yloxy functionality enables synthesis of zinc phthalocyanines with tunable singlet oxygen quantum yields (up to 0.83 in DMF) and position-dependent photocatalytic activity [4]. Non-peripheral substitution yields superior methyl orange photodegradation compared to peripheral substitution. Silver nanoparticle conjugation further enhances singlet oxygen generation, and the resulting materials can be electrospun into polystyrene fibers for practical water treatment applications. This differentiated positional performance is documented in comparative photocatalytic studies [4].

Chemical Biology: Synthesis of Carbazole-Derived Hydroxamic Acids as Mechanistic Probes for Metal-Mediated DNA Cleavage

The target compound can be converted to carbazolyloxyacetohydroxamic acid, which exhibits a distinct rank-order position (lowest activity) among four structurally diverse hydroxamic acids in Cu(II)-mediated DNA strand scission assays [5]. The bulk of the carbazole moiety attenuates cleavage activity, making it useful as a low-activity control or as a scaffold for designing DNA-targeting probes where excessive cleavage is undesirable. The mechanistic data (H₂O₂/superoxide involvement, exclusion of hydroxyl radical) provides a well-characterized baseline for further derivatization [5].

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